molecular formula C10H20O B1346702 4-cyclohexylbutan-1-ol CAS No. 4441-57-0

4-cyclohexylbutan-1-ol

Cat. No.: B1346702
CAS No.: 4441-57-0
M. Wt: 156.26 g/mol
InChI Key: NZEBWPHHIQAVOH-UHFFFAOYSA-N
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Description

4-cyclohexylbutan-1-ol is an organic compound with the molecular formula C10H20O. It is also known by other names such as cyclohexanebutanol and cyclohexylbutan-1-ol . This compound is characterized by a cyclohexane ring attached to a butanol chain, making it a versatile molecule in various chemical applications.

Scientific Research Applications

4-cyclohexylbutan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with biological membranes.

    Industry: It is used in the manufacture of fragrances, flavors, and as a solvent in various industrial processes.

Safety and Hazards

4-Cyclohexyl-1-butanol is classified as a combustible liquid . It has a flash point of 109.00 °C . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound . It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and exposure without obtaining special instructions before use .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-cyclohexylbutan-1-ol can be synthesized through several methods. One common approach involves the reduction of 4-cyclohexylbutanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation of 4-cyclohexylbutanal. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve efficient conversion .

Chemical Reactions Analysis

Types of Reactions: 4-cyclohexylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-cyclohexylbutanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to 4-cyclohexylbutane using strong reducing agents.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups such as halides using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: SOCl2 in the presence of pyridine.

Major Products Formed:

    Oxidation: 4-Cyclohexylbutanoic acid.

    Reduction: 4-Cyclohexylbutane.

    Substitution: 4-Cyclohexylbutyl chloride.

Mechanism of Action

The mechanism of action of 4-cyclohexylbutan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways .

Comparison with Similar Compounds

    Cyclohexanemethanol: Similar structure but with a shorter carbon chain.

    Cyclohexylbutanoic acid: Oxidized form of 4-cyclohexylbutan-1-ol.

    Cyclohexylbutane: Reduced form of this compound.

Uniqueness: this compound is unique due to its balanced hydrophobic and hydrophilic properties, making it suitable for various applications in both aqueous and non-aqueous environments. Its structural versatility allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-cyclohexylbutan-1-ol
Source PubChem
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InChI

InChI=1S/C10H20O/c11-9-5-4-8-10-6-2-1-3-7-10/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEBWPHHIQAVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90196163
Record name Cyclohexylbutan-1-ol
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Molecular Weight

156.26 g/mol
Source PubChem
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CAS No.

4441-57-0
Record name Cyclohexanebutanol
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Record name Cyclohexanebutanol
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Synthesis routes and methods I

Procedure details

4-cyclohexylbutyric acid (Aldrich) is reduced with excess lithium aluminum hydride in ether to yield 4-cyclohexyl-1-butanol (D. S. Hiers and R. Adams, J. Am. Chem. Soc., 48 2385 (1926)) which is chloro-methylated with hydrogen chloride and formaldehyde to yield the desired compound.
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Synthesis routes and methods II

Procedure details

To a solution of 4-cyclohexanebutyric acid in 15 ml of THF at 0° is added 15 ml of a 1M solution of lithium aluminum hydride in THF. After the gas evolution ceases, the reaction is allowed to warm to room temperature. After stirring for six hours the reaction is cooled to 0° and quenched by carefully adding 2N HCl. The mixture is diluted with ether, and the layers are separated. The organic layer is then washed with saturated aqueous brine, and then dried (sodium sulfate/magnesium sulfate). Evaporation of the solvents in vacuo gives 4-cyclohexanebutanol as a clear oil. This oil is then dissolved in 20 ml of dry methylene chloride containing 3.5 ml of triethylamine and 2.85 g of p-toluenesulfonyl chloride. After stirring for 22 hours the reaction is quenched with water and stirred vigorously. The mixture is basified with 2N sodium hydroxide and extracted twice with methylene chloride. After drying (sodium sulfate), the solvents are evaporated in vacuo. Flash chromatography (50% methylene chloride/hexane) gives 4-cyclohexylbutyl 4-methylbenzenesulfonate as a clear oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The study by [] utilized Gas chromatography–mass spectrometry (GC-MS) to analyze the chemical constituents of the methanolic extract of Cleome simplicifolia leaves. 4-Cyclohexyl-1-butanol was identified as one of the volatile compounds present at a concentration of 3.41%. [] While this study primarily focused on the overall antioxidant and hepatoprotective properties of the extract, the presence of 4-Cyclohexyl-1-butanol contributes to the complex chemical profile of the plant. Further research is needed to elucidate the specific biological activity and potential synergistic effects of 4-Cyclohexyl-1-butanol within the extract.

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